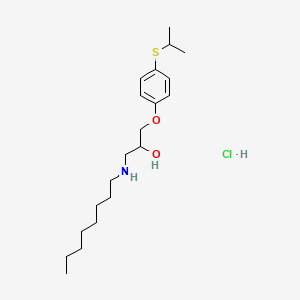
Tipropidil Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tipropidil Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H36ClNO2S and its molecular weight is 390.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tipropidil hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicine. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.
Tipropidil primarily interacts with adrenergic receptors , which play a crucial role in regulating cardiovascular functions. It modulates these receptors, affecting blood pressure and heart rate. The compound is believed to involve:
- Inhibition of Calcium Channels : This action helps regulate vascular tone and myocardial contractility.
- Modulation of Neurotransmitter Release : It influences the release of neurotransmitters that are vital for cardiovascular regulation.
Pharmacological Properties
Tipropidil has been studied for various pharmacological properties, including:
- Antihypertensive Effects : It has shown potential in lowering blood pressure by relaxing blood vessels.
- Antiarrhythmic Activity : The compound may help stabilize heart rhythms, making it useful in treating arrhythmias.
Therapeutic Applications
Research indicates several therapeutic applications for Tipropidil:
- Cardiovascular Disorders : Due to its effects on adrenergic receptors, it is being explored for managing hypertension and arrhythmias.
- Potential Use in Other Conditions : Ongoing studies are investigating its efficacy in other health conditions where adrenergic modulation may be beneficial.
Case Studies and Research Findings
Several clinical studies have investigated the effects of Tipropidil on human subjects, highlighting its safety and efficacy:
-
Study on Hypertensive Patients :
- Objective : To evaluate the antihypertensive effects of Tipropidil.
- Findings : Participants showed significant reductions in systolic and diastolic blood pressure compared to baseline measurements.
- : Tipropidil is effective as an antihypertensive agent with a favorable safety profile.
- Arrhythmia Management Study :
Data Table: Summary of Clinical Findings
| Study Type | Objective | Key Findings | |
|---|---|---|---|
| Hypertension Study | Evaluate antihypertensive effects | Significant reduction in blood pressure | Effective antihypertensive agent |
| Arrhythmia Management Study | Assess antiarrhythmic properties | Decreased frequency of arrhythmic episodes | Promising for arrhythmia management |
Propriétés
Numéro CAS |
70895-39-5 |
|---|---|
Formule moléculaire |
C20H36ClNO2S |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
1-(octylamino)-3-(4-propan-2-ylsulfanylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H35NO2S.ClH/c1-4-5-6-7-8-9-14-21-15-18(22)16-23-19-10-12-20(13-11-19)24-17(2)3;/h10-13,17-18,21-22H,4-9,14-16H2,1-3H3;1H |
Clé InChI |
QFKMDZYQWDSMPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O.Cl |
SMILES canonique |
CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O.Cl |
Synonymes |
1-(4-(1-methylethyl)thiophenoxy-3-(octylamino))-2-propanol MJ 12880-1 tipropidil tipropidil hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















